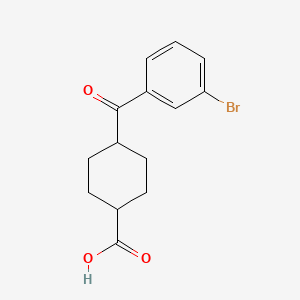

cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

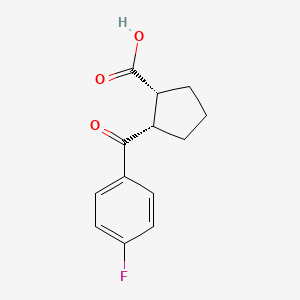

Cis-4-(3-bromobenzoyl)cyclohexane-1-carboxylic acid (CBBCA) is an organic compound belonging to the cyclohexane-1-carboxylic acid family. It is a white crystalline solid with a molecular formula of C14H11BrO3. CBBCA is a versatile compound that is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst for various reactions, and as a pharmaceutical intermediate. The compound has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.

Aplicaciones Científicas De Investigación

Preparation and Mass Spectra Analysis : Bekkum et al. (2010) conducted studies on cyclohexane derivatives, including the preparation and mass spectra of t-butylcyclohexanecarboxylic acids, starting from t-butylbenzoic acids. They discussed the preparation of the cis- and trans-isomers of these acids, providing insights into the chemical properties and potential applications of such compounds (Bekkum et al., 2010).

Facile Reaction with Substituted Anilines : Smith and Wermuth (2012) reported on the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with substituted anilines, leading to the formation of cyclic imide and open-chain amide carboxylic acid derivatives. This research highlights the reactivity of cyclohexane derivatives and their potential use in synthesizing various organic compounds (Smith & Wermuth, 2012).

Catalytic Activity in Cross Coupling Reactions : Feuerstein et al. (2001) explored the use of cyclohexane derivatives in catalysis, specifically in the cross-coupling of aryl bromides with arylboronic acids. Their study indicates the potential application of these compounds in facilitating high-yield chemical reactions (Feuerstein et al., 2001).

Use in Synthesis of Phosphinite Iridium Pincer Complexes : Polukeev and Wendt (2017) investigated the synthesis and characterization of cyclohexane-based phosphinite iridium pincer complexes. This research is significant for understanding the role of cyclohexane derivatives in the formation of organometallic complexes with potential applications in catalysis and material science (Polukeev & Wendt, 2017).

Role in Metal-Mediated Coupling Reactions : Luzyanin et al. (2009) studied the metal-mediated coupling between isonitriles and benzophenone hydrazone, using cis-cyclohexane derivatives. Their findings contribute to the understanding of how these compounds can be used in creating aminocarbene complexes, which have high catalytic activity in certain chemical reactions (Luzyanin et al., 2009).

Propiedades

IUPAC Name |

4-(3-bromobenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrO3/c15-12-3-1-2-11(8-12)13(16)9-4-6-10(7-5-9)14(17)18/h1-3,8-10H,4-7H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLUUWXXVKDKPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)C2=CC(=CC=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601229695, DTXSID501237273 |

Source

|

| Record name | trans-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-(3-Bromobenzoyl)cyclohexane-1-carboxylic acid | |

CAS RN |

736136-14-4, 735270-06-1 |

Source

|

| Record name | trans-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(3-Bromobenzoyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

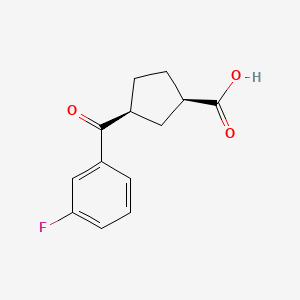

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323802.png)

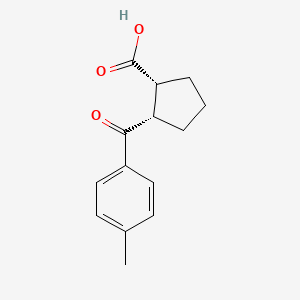

![cis-3-[2-(4-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323803.png)

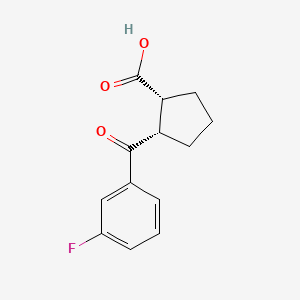

![cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323804.png)

![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323806.png)

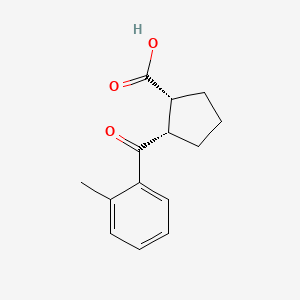

![trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1323809.png)